molecular formula C6H6BrFN2 B2579439 (5-Bromo-2-fluoro-phenyl)-hydrazine CAS No. 627871-08-3

(5-Bromo-2-fluoro-phenyl)-hydrazine

Cat. No. B2579439
CAS RN: 627871-08-3
M. Wt: 205.03
InChI Key: ZZNMEIHSSSLZBX-UHFFFAOYSA-N
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Description

“(5-Bromo-2-fluoro-phenyl)-hydrazine” is a chemical compound with the molecular formula C6H6BrFN2 . It has a molecular weight of 205.03 and is an off-white solid . The compound is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for “(5-Bromo-2-fluoro-phenyl)-hydrazine” is 1S/C6H6BrFN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 . This indicates the presence of bromine, fluorine, and nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

“(5-Bromo-2-fluoro-phenyl)-hydrazine” is an off-white solid . It is stored at temperatures between 0-5°C .

Scientific Research Applications

  • Fluorescent Probes for Biological and Environmental Analysis : One application involves using derivatives of hydrazine in designing fluorescent probes. For instance, a study by Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting N2H4, a derivative of hydrazine, using dicyanoisophorone as the fluorescent group. This probe exhibited low cytotoxicity, reasonable cell permeability, and a large Stokes shift, making it suitable for fluorescence imaging in biological samples like HeLa cells and zebrafish, and for environmental water systems detection (Zhu et al., 2019).

  • Synthesis of Pharmaceutical Compounds : Hydrazine compounds are used in synthesizing various pharmaceutical compounds. For example, Havannavar et al. (2014) described the synthesis of pyrazole derivatives using phenyl hydrazone, highlighting the role of hydrazine derivatives in pharmaceutical manufacturing (Havannavar, Nargund, & Narasu, 2014).

  • Antimicrobial Activities : Dinnimath et al. (2011) synthesized thiazolidin-4-ones using hydrazine compounds and tested them for antibacterial, antifungal, and antitubercular activities, demonstrating the potential of hydrazine derivatives in developing antimicrobial agents (Dinnimath, Shashank, Hipparagi, & Gowda, 2011).

  • Modeling and Docking Studies for Drug Development : Hydrazine derivatives are used in molecular modeling and docking studies, which are crucial for drug discovery. Mary et al. (2021) performed such studies on hydrazine derivatives to predict their antitumor activity, demonstrating the compounds' stability and potential as pharmaceuticals (Mary, Mary, Resmi, Sarala, Yadav, & Celik, 2021).

  • Corrosion Inhibition : Hydrazine compounds are also used in corrosion inhibition. Yadav, Sharma, and Sarkar (2015) studied the corrosion inhibition performance of synthesized hydrazine compounds on steel, highlighting the use of these compounds in protecting materials (Yadav, Sharma, & Sarkar, 2015).

  • Chemical Sensing : In another application, Li et al. (2021) used a molecule derived from hydrazine for chemical sensing, specifically for detecting N2H4, demonstrating the compound's utility in environmental monitoring (Li, Li, Chen, Qiao, Liu, Zhou, Liu, & Wang, 2021).

properties

IUPAC Name

(5-bromo-2-fluorophenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNMEIHSSSLZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-fluorophenyl)hydrazine

Synthesis routes and methods

Procedure details

A solution of sodium nitrate (0.49 g, 0.007 mM) in water (1.5 ml) was added drop wise to a vigorously stirred heterogeneous solution of 5-bromo-2fluoroaniline (1.4 g) in concentrated HC(aq)(3.5 ml) over a 30 minutes period at 0° C. Tin (II) chloride dihydrate (4.5 g, 0.02 mM) in concentrated HCl(aq) (3.5 ml) was added drop wise to the above solution over a period of 30 minutes. After the addition, the solution was allowed to stir at 0° C. for one hour. The reaction solution was basified (pH>7) by slowly adding a solution of 50% aqueous NaOH to the reaction mixture. The water layer was washed with diethyl ether (3×). The organic layers were combined, dried (MgSO4), and concentrated. The resultant solid was thoroughly washed with hexanes. The undissolved solid was captured on filter and further washed with hexanes to afford 0.81 g (54% yield) of the desired product as an off-white solid. NMR (CHCl3) δ 5.45 (bs, 1H); 6.80-6.86(m, 2H); 7.25-7.28 (m, 1H).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54%

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